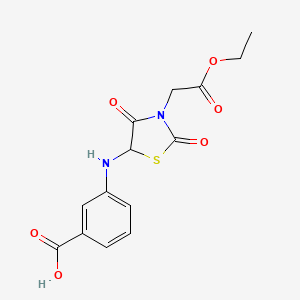

3-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

Description

Properties

IUPAC Name |

3-[[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O6S/c1-2-22-10(17)7-16-12(18)11(23-14(16)21)15-9-5-3-4-8(6-9)13(19)20/h3-6,11,15H,2,7H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEAQFXGXNJTBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid typically involves multiple steps:

Formation of Ethoxy-oxoethyl Intermediate: This step involves the reaction of benzoic acid with ethanol to form ethoxy-oxoethyl benzoic acid.

Thiazolidine Ring Formation: The ethoxy-oxoethyl benzoic acid is then reacted with an appropriate thiazolidine precursor under controlled conditions to form the thiazolidine ring.

Final Coupling Reaction: The final step involves coupling the thiazolidine intermediate with an amino benzoic acid derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

3-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is a complex organic compound with a thiazolidine ring, an amino group, and a benzoic acid moiety. It combines various functional groups, potentially leading to biological activities and applications in medicinal chemistry. The thiazolidine ring is known for its role in various biological processes, and the ethoxy group enhances its solubility and reactivity.

Potential Applications

- Biological Activities Research suggests that this compound exhibits potential biological activities. Preliminary data indicates it may interact with specific enzymes or receptors involved in inflammatory processes or microbial resistance mechanisms.

- Excitatory Amino Acid Transporter Inhibition It has been identified as an inhibitor of excitatory amino acid transporters (EAATs) . Screening a small compound library at the three excitatory amino acid transporter subtypes 1-3 (EAAT1-3) led to the identification of a related compound that exhibited a preference as an inhibitor at EAAT1 .

- Medicinal Chemistry Due to its unique structure, which combines various functional groups, 3-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is applicable in medicinal chemistry.

- Synthesis It is synthesized through multi-step organic reactions, and optimized conditions are employed to maximize yield and purity for large-scale synthesis. Purification steps such as recrystallization or chromatography are used to isolate the desired compound from reaction mixtures.

- Interaction Studies Interaction studies of this compound focus on its binding affinity with various biological targets. These studies help to understand its mechanism of action and potential therapeutic effects.

Structural Similarities

Several compounds share structural similarities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Carboxybenzylamine | Amino group linked to a carboxybenzyl moiety | Precursor in the synthesis of related compounds |

| Thiazolidine-2,4-dione | Core structure similar to thiazolidine derivatives | Known for its biological activity as an antidiabetic agent |

| Benzoic Acid Derivatives | Contains benzoic acid moiety | Various derivatives exhibit different biological activities |

Mechanism of Action

The mechanism of action of 3-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Thiazolidinone Core

The thiazolidinone scaffold is a common feature in medicinal chemistry. Key variations among analogues include:

Key Observations :

- Thioxo vs. Dioxo Cores : Compounds like those in feature a 2-thioxo group, which increases electron deficiency at the core compared to the target compound’s 2,4-dioxo structure. This may alter reactivity in cycloaddition or nucleophilic substitution reactions.

- Polar vs. Lipophilic Substituents : The target’s benzoic acid group enhances aqueous solubility (pKa ~4.2), whereas analogues with benzylidene or methoxy groups (e.g., ) prioritize lipophilicity for membrane penetration.

- Aminoalkyl vs. Ester Substituents: The diisopropylaminoethyl group in introduces basicity (tertiary amine), contrasting with the ethoxy ester in the target compound, which is metabolically labile.

Physicochemical Properties

Notes:

Biological Activity

3-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is a complex organic compound notable for its unique structural features, including a thiazolidine ring and an amino group linked to a benzoic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, anticancer, and enzyme inhibition properties.

Chemical Structure

The structure of 3-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid can be represented as follows:

1. Anti-inflammatory Activity

Research indicates that this compound may interact with specific enzymes involved in inflammatory processes. Preliminary studies suggest that it exhibits potential as an anti-inflammatory agent by modulating the activity of cyclooxygenases (COXs) and lipoxygenases (LOXs), which are key enzymes in the inflammatory response .

2. Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies demonstrate significant inhibitory effects against various cancer cell lines, including MCF-7 and A549. For instance, the compound exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin, indicating its potential as a therapeutic agent in cancer treatment .

| Cell Line | IC50 Value (µM) | Comparison to Standard |

|---|---|---|

| MCF-7 | 22.54 | Comparable to Doxorubicin |

| A549 | 21.3 | Comparable to Doxorubicin |

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on excitatory amino acid transporters (EAATs). Specifically, it was found to preferentially inhibit EAAT1 with an IC50 of approximately 20 µM, indicating its potential role in modulating neurotransmitter levels and providing neuroprotective effects .

The biological activity of 3-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is believed to stem from its ability to bind to various biological targets, including enzymes and receptors involved in inflammation and cancer proliferation. Molecular docking studies have provided insights into the binding modes of this compound with its targets, enhancing our understanding of its mechanism of action .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

- Study on Anti-inflammatory Effects : The compound was tested against COX enzymes and exhibited a selectivity index favoring COX-2 over COX-1, suggesting its potential utility in developing anti-inflammatory drugs with fewer side effects .

- Anticancer Efficacy : In a comparative study against standard anticancer drugs, the compound demonstrated superior growth inhibition in certain cancer cell lines, indicating its potential as a lead compound for further drug development .

Q & A

Q. Why might reported pKa values for the carboxylic acid group vary across studies?

- Analysis : Variations arise from solvent polarity (aqueous vs. DMSO) and measurement techniques (potentiometric titration vs. UV-Vis). For accurate comparison, standardize conditions to IUPAC guidelines (25°C, 0.1 M ionic strength) and validate with computational pKa predictors (e.g., ACD/Labs) .

Q. How to address discrepancies in catalytic activity data between batch and flow reactors?

- Analysis : Flow reactors often enhance mass transfer, leading to higher apparent activity. Control variables include residence time (τ) and catalyst loading. Compare turnover frequencies (TOF) rather than conversion percentages. In situ FT-IR monitors intermediate species to identify deactivation pathways .

Safety & Handling

Q. What personal protective equipment (PPE) is critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.